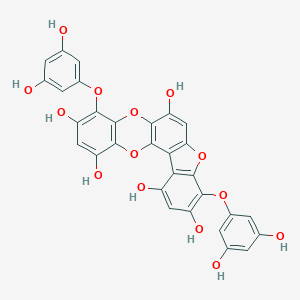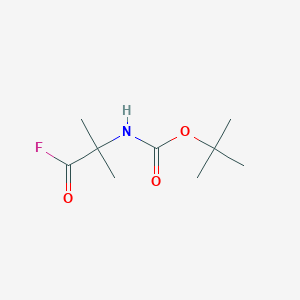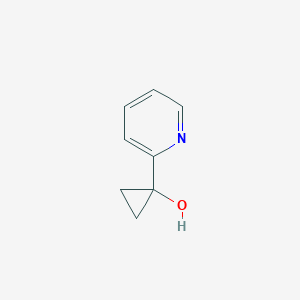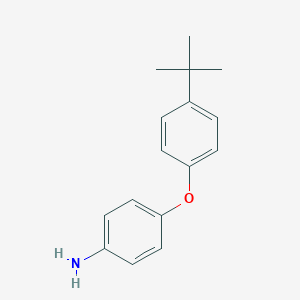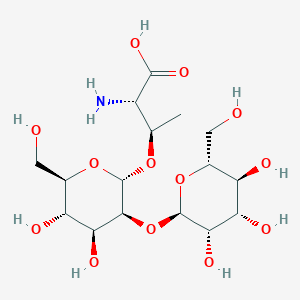
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine, also known as MMT, is a naturally occurring glycopeptide that has garnered attention in recent years due to its potential biomedical applications. MMT is found in the cell walls of certain bacteria, including Streptomyces sp. and Actinoplanes sp.
Aplicaciones Científicas De Investigación
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been the subject of numerous scientific studies due to its potential applications in biomedicine. One area of research has focused on O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's ability to inhibit bacterial cell wall synthesis. This makes O-(2-O-Mannopyranosyl-mannopyranosyl)threonine a potential candidate for the development of new antibiotics. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune diseases.
Mecanismo De Acción
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's mechanism of action is related to its ability to inhibit bacterial cell wall synthesis. Specifically, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine inhibits the activity of transpeptidase enzymes, which are involved in the cross-linking of peptidoglycan molecules in the bacterial cell wall. This results in weakened cell walls and eventual cell death.
Efectos Bioquímicos Y Fisiológicos
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have a number of biochemical and physiological effects. In addition to its antibiotic and immunomodulatory properties, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine has been shown to have anti-inflammatory effects. It has also been shown to have antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using O-(2-O-Mannopyranosyl-mannopyranosyl)threonine in lab experiments is its natural origin. This makes it less likely to have adverse effects on cells or organisms being studied. Additionally, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's specificity for bacterial cell walls makes it a useful tool for studying bacterial cell biology. However, O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's complex synthesis process and limited availability can make it difficult to obtain in large quantities for lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on O-(2-O-Mannopyranosyl-mannopyranosyl)threonine. One area of interest is the development of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine-based antibiotics. Another potential application is the use of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine as an immunomodulatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand O-(2-O-Mannopyranosyl-mannopyranosyl)threonine's antioxidant and anti-inflammatory properties and their potential therapeutic applications. Finally, the development of new synthesis methods for O-(2-O-Mannopyranosyl-mannopyranosyl)threonine could make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of O-(2-O-Mannopyranosyl-mannopyranosyl)threonine is a complex process that involves the enzymatic transfer of two mannose residues to a threonine residue. This process is catalyzed by a specific glycosyltransferase enzyme, which is found in the bacteria that produce O-(2-O-Mannopyranosyl-mannopyranosyl)threonine. The resulting glycopeptide can be purified from the bacterial cell walls using a combination of chemical and chromatographic techniques.
Propiedades
Número CAS |
145435-20-7 |
|---|---|
Nombre del producto |
O-(2-O-Mannopyranosyl-mannopyranosyl)threonine |
Fórmula molecular |
C16H29NO13 |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C16H29NO13/c1-4(7(17)14(25)26)27-16-13(11(23)9(21)6(3-19)29-16)30-15-12(24)10(22)8(20)5(2-18)28-15/h4-13,15-16,18-24H,2-3,17H2,1H3,(H,25,26)/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13+,15-,16+/m1/s1 |
Clave InChI |
CWOMVMJEUUEVOR-YUFGCWDRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Otros números CAS |
145435-20-7 |
Sinónimos |
mannopyranosyl-1-2-mannopyranosylthreonine O-(2-O-mannopyranosyl-mannopyranosyl)threonine O-Man-Man-Th |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
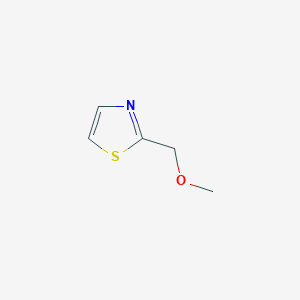
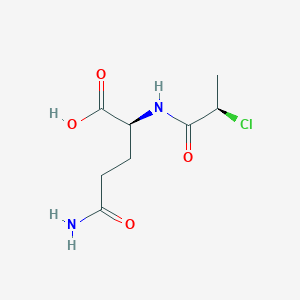
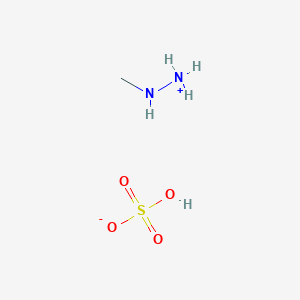
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
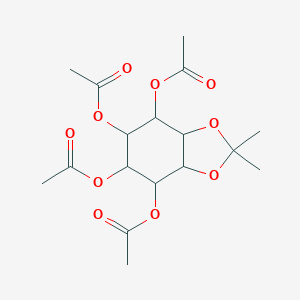
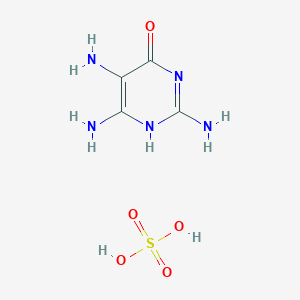
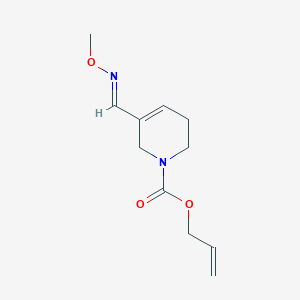
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
